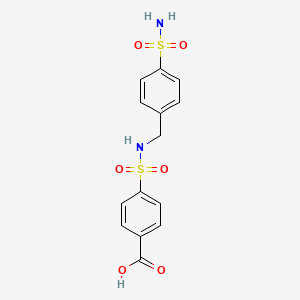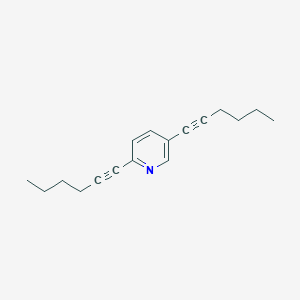
2,5-di-1-Hexynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-di-1-Hexynylpyridine is a chemical compound with the molecular formula C₁₇H₂₁N It is a derivative of pyridine, characterized by the presence of two hexynyl groups attached to the 2 and 5 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-1-Hexynylpyridine typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones. This method is favored due to the availability of the starting materials and the efficiency of the reaction . The reaction conditions often include the use of aldehydes or ortho esters as substrates, and the process may involve the transformation of a 1,2,4-triazine ring into a pyridine ring through an aza-Diels–Alder reaction with various dienophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for industrial applications.
化学反応の分析
Types of Reactions
2,5-di-1-Hexynylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: This involves the replacement of one functional group with another, which can be achieved through various chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type For example, oxidation may yield pyridine oxides, while reduction can produce different pyridine derivatives
科学的研究の応用
2,5-di-1-Hexynylpyridine has several scientific research applications, including:
作用機序
The mechanism of action of 2,5-di-1-Hexynylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in catalysis and other chemical processes. Additionally, the compound’s derivatives may interact with biological targets, affecting cellular pathways and leading to potential therapeutic effects .
類似化合物との比較
2,5-di-1-Hexynylpyridine can be compared with other similar compounds, such as:
2,5-Di(het)arylpyridines: These compounds share a similar pyridine core but differ in the substituents attached to the ring.
2,5-Diaryl-substituted Pyridines: These compounds have aryl groups instead of hexynyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C17H21N |
|---|---|
分子量 |
239.35 g/mol |
IUPAC名 |
2,5-bis(hex-1-ynyl)pyridine |
InChI |
InChI=1S/C17H21N/c1-3-5-7-9-11-16-13-14-17(18-15-16)12-10-8-6-4-2/h13-15H,3-8H2,1-2H3 |
InChIキー |
MMBIJROCYKMTJN-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC1=CN=C(C=C1)C#CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


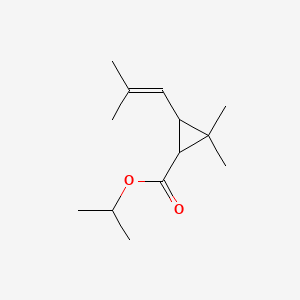
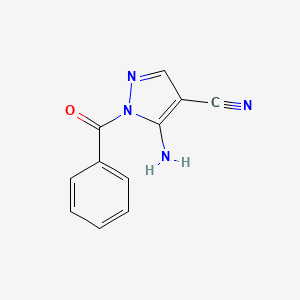
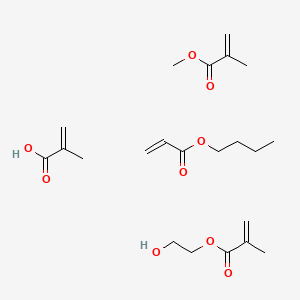

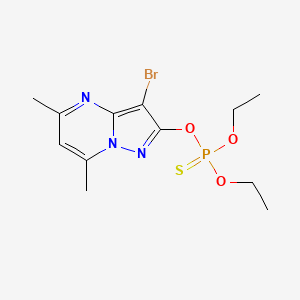
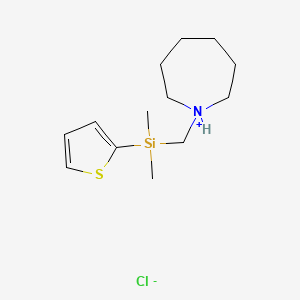
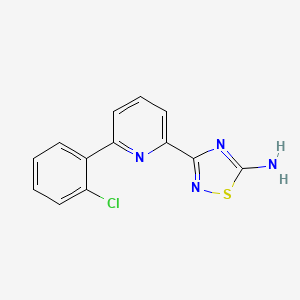

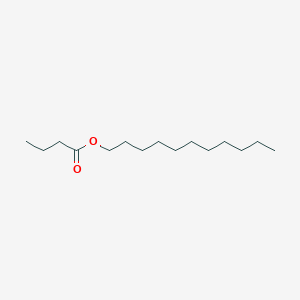
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
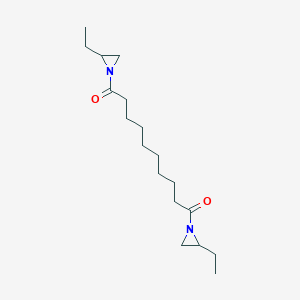
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)

